molecular formula C32H34N6O5S2 B2827388 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-49-7

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2827388
CAS No.: 310427-49-7
M. Wt: 646.78
InChI Key: KJSTVJQRFTWFEM-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O5S2 and its molecular weight is 646.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound of interest has been part of studies focusing on the design and synthesis of new chemical entities with potential antimicrobial properties. Research by Sahin et al. (2012) delved into the creation of 1,2,4-triazole derivatives incorporating the morpholine moiety, aiming to explore their antimicrobial effectiveness. These compounds, including structures resembling the specified chemical, demonstrated varying degrees of antimicrobial action, indicating their potential in combating microbial infections Sahin, H. Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012.

Antitumor and Anticancer Activity

Another crucial area of application for this compound is in the field of cancer research. Bavetsias et al. (2002) highlighted the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. This study underscored the importance of structural modifications to enhance solubility and, potentially, the efficacy of such compounds as cancer therapeutics. The findings suggest a significant cytotoxicity against cancer cells, indicating the potential of these compounds in oncology Bavetsias, L. Skelton, F. Yafai, F. Mitchell, S. C. Wilson, B. Allan, A. Jackman, 2002.

Synthesis and Chemical Properties

Research efforts have also been directed towards understanding the chemical synthesis and properties of compounds with similar structures. Chau et al. (1982) detailed the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, providing insights into the chemical behavior and potential applications of these compounds in various scientific domains Chau, Y. Saegusa, Y. Iwakura, 1982.

Psychotropic and Anti-inflammatory Activities

The exploration of psychotropic and anti-inflammatory activities is another significant application area. Zablotskaya et al. (2013) synthesized derivatives related to the compound , examining their psychotropic, anti-inflammatory, and cytotoxic effects. This research underscores the compound's potential utility in developing new therapeutic agents with diverse pharmacological actions Zablotskaya, I. Segal, A. Geronikaki, T. Eremkina, S. Belyakov, M. Petrova, I. Shestakova, L. Zvejniece, V. Nikolajeva, 2013.

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O5S2/c1-23-6-4-9-26(20-23)38-29(34-35-32(38)44-22-30(39)37-15-5-8-24-7-2-3-10-28(24)37)21-33-31(40)25-11-13-27(14-12-25)45(41,42)36-16-18-43-19-17-36/h2-4,6-7,9-14,20H,5,8,15-19,21-22H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSTVJQRFTWFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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